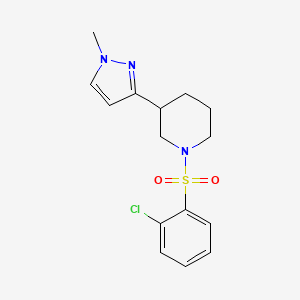
1-((2-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((2-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a member of the piperidine class that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-chlorophenylsulfonyl group and a 1-methyl-1H-pyrazol-3-yl moiety. The presence of these functional groups suggests potential interactions with biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including those similar to our compound. For instance, a study on various pyrazole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Enzyme Inhibition
The sulfonamide functionality in related compounds has shown promise as an enzyme inhibitor. Specifically, compounds bearing the piperidine nucleus have been linked to acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases. In one study, several derivatives demonstrated strong AChE inhibitory activity with IC50 values as low as 0.63 μM .
Anticancer Potential
The biological activity of sulfonamide derivatives often extends to anticancer effects. Research indicates that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression .
Study 1: Antimicrobial Evaluation
A recent study focused on the synthesis and evaluation of pyrazole derivatives, including our compound of interest. The results showed that compounds with the sulfonamide group exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, confirming the potential of this class of compounds in combating bacterial infections .
| Compound | Target Bacteria | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.22 | Strong |
| 2 | Escherichia coli | 0.25 | Strong |
| 3 | Salmonella typhi | 0.30 | Moderate |
| 4 | Bacillus subtilis | 0.35 | Moderate |
Study 2: Enzyme Inhibition Profile
Another study evaluated the enzyme inhibition properties of synthesized piperidine derivatives, revealing significant AChE inhibition across several tested compounds.
| Compound ID | AChE IC50 (μM) | Urease IC50 (μM) |
|---|---|---|
| 7l | 0.63 | 2.14 |
| 7m | 0.75 | 2.50 |
| 7n | 0.80 | 2.75 |
These findings emphasize the therapeutic potential of such compounds in treating conditions like Alzheimer's disease through AChE inhibition and other metabolic disorders via urease inhibition .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)22(20,21)15-7-3-2-6-13(15)16/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBRRJUGXSWLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














